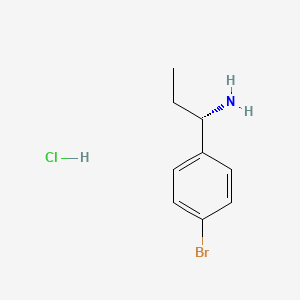
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride
説明
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClN and its molecular weight is 250.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles
A study by Lygin and Meijere (2009) demonstrated the use of o-bromophenyl isocyanide (1-Br) reacting with primary amines under CuI catalysis to afford 1-substituted benzimidazoles and thieno[2,3-d]imidazoles. This process showcases the compound's role in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009).
Photoinitiator Synthesis
Zeng Zhi-ming (2003) explored the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride from acetanilide through a series of reactions including Friedel-Crafts acylation, α-bromination, and amination. This compound acts as a new water-soluble photoinitiator, highlighting its application in polymer sciences and materials engineering (Zeng Zhi-ming, 2003).
Chemoenzymatic Strategy Development
A chemoenzymatic strategy towards the synthesis of Levofloxacin precursors was developed by Mourelle-Insua et al. (2016), employing enzymatic strategies for the synthesis of enantioenriched amines. This approach emphasizes the compound's role in developing antimicrobial agents, underscoring its significance in medicinal chemistry (Mourelle-Insua et al., 2016).
Novel Safety-Catch Amine Protection
The development of the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection by Surprenant and Lubell (2006) demonstrates the compound's utility in protecting amines during synthetic procedures. This technique is valuable for complex organic syntheses and pharmaceutical manufacturing (Surprenant & Lubell, 2006).
Detection of Nitroaromatic Explosives
Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers (COPs) using tris(4-bromophenyl)amine, which showed fast responses and high sensitivity to nitroaromatic explosives. This application is crucial for security and environmental monitoring, indicating the compound's potential in sensing technologies (Xiang & Cao, 2012).
特性
IUPAC Name |
(1S)-1-(4-bromophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHQPQZHRFCWEX-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



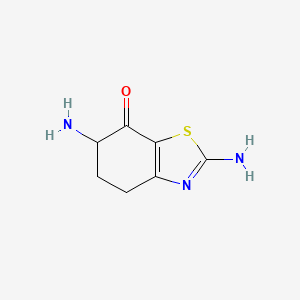
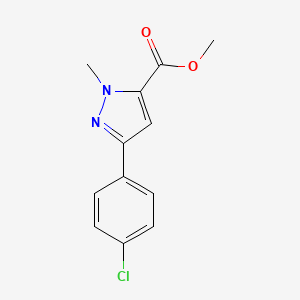

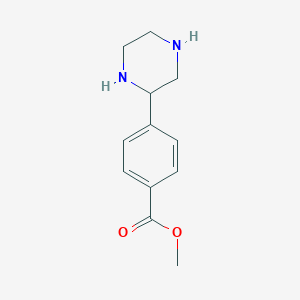

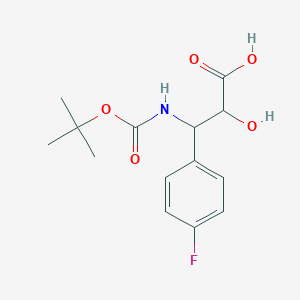
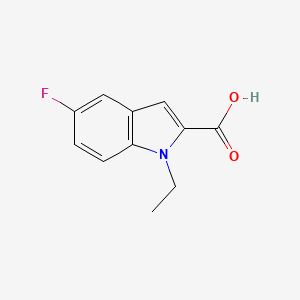
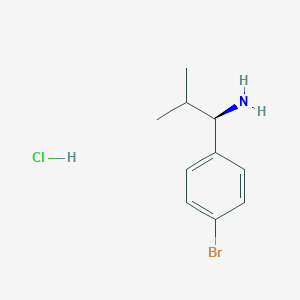
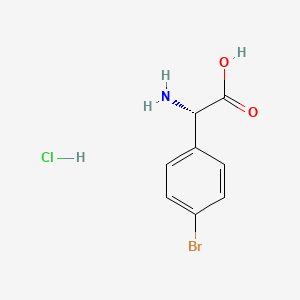

![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)
![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)
![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)
